What is Ethyl chlorogenate?
What is Ethyl chlorogenate?
An In-depth Technical Guide to Ethyl Chlorogenate for Researchers and Drug Development Professionals
Introduction
Ethyl chlorogenate, a derivative of chlorogenic acid, is a naturally occurring phenylpropanoid found in various plant species. As a member of the caffeoylquinic acid family, it has garnered interest within the scientific community for its potential biological activities, which are analogous to its parent compound, chlorogenic acid. This technical guide provides a comprehensive overview of ethyl chlorogenate, including its chemical and physical properties, synthesis, spectroscopic data, and known biological activities, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
Ethyl chlorogenate is the ethyl ester of chlorogenic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | PubChem |
| Synonyms | Chlorogenic acid ethyl ester, 3-O-Caffeoylquinic acid ethyl ester | Biopurify[1] |
| CAS Number | 425408-42-0 | Biopurify[1] |
| Molecular Formula | C₁₈H₂₂O₉ | PubChem[2] |
| Molecular Weight | 382.36 g/mol | Biopurify[1] |
| Appearance | Powder | ChemFaces[3] |
| Purity | ≥98% | ChemFaces[4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces[3][4] |
| Storage | Store at 2-8°C in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended. | GlpBio, Biopurify[1][5] |
Synthesis of Ethyl Chlorogenate
Ethyl chlorogenate can be synthesized via the esterification of chlorogenic acid with ethanol. A general laboratory-scale synthesis protocol is described below.
Experimental Protocol: Esterification of Chlorogenic Acid
Materials:
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Chlorogenic acid (CGA)
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Ethanol (absolute)
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Sulfonic acid resin (catalyst)
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Ethyl acetate
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n-hexane
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Methanol
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Argon gas
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Schlenk tube
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Magnetic stirrer
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Oil bath
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Rotary evaporator
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Büchner funnel
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Thin-layer chromatography (TLC) plate
Procedure:
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In a Schlenk tube, add chlorogenic acid (e.g., 1.063 g, 3 mmol), the sulfonic acid resin catalyst (40% w/w with respect to CGA), and a sufficient amount of ethanol under an argon atmosphere.
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Briefly stir the mixture magnetically.
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Immerse the reactor in an oil bath pre-warmed to 75°C.
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Stir the mixture at 750 rpm for 6 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Dilute the mixture with warm ethyl acetate and filter under vacuum using a Büchner funnel to remove the catalyst and any unreacted chlorogenic acid.
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Concentrate the filtrate using a rotary evaporator at 40°C.
-
Recrystallize the resulting solid from ethyl acetate to yield ethyl chlorogenate as a powder.
This protocol is adapted from a general method for the synthesis of acyl chlorogenates.
Spectroscopic Data
The structural elucidation of ethyl chlorogenate is confirmed through various spectroscopic techniques.
Mass Spectrometry
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data for ethyl chlorogenate is limited in the readily available literature. The following represents typical chemical shifts for related structures and should be used as a reference.
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¹H NMR (400.13 MHz, CD₃OD): The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), protons of the quinic acid moiety, and protons of the caffeoyl group, including the characteristic doublets of the trans-vinylic protons and the aromatic protons of the 3,4-dihydroxyphenyl ring.[6]
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¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester and carboxyl groups, carbons of the quinic acid and caffeoyl moieties, and the ethyl group carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A definitive FT-IR spectrum for ethyl chlorogenate is not widely published. However, characteristic absorption bands would be expected for the following functional groups:
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O-H stretching: Broad band around 3400 cm⁻¹
-
C-H stretching (aromatic and aliphatic): Around 3000-2850 cm⁻¹
-
C=O stretching (ester): Around 1735-1750 cm⁻¹
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C=C stretching (aromatic and vinylic): Around 1600-1450 cm⁻¹
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C-O stretching: Around 1250-1000 cm⁻¹
UV-Vis Spectroscopy
The UV-Vis spectrum of ethyl chlorogenate is expected to be similar to that of chlorogenic acid, with absorption maxima characteristic of the caffeoyl chromophore.
-
λmax: Approximately 325-330 nm.
Biological Activity and Experimental Protocols
Ethyl chlorogenate is reported to possess several biological activities, though quantitative data is still emerging.
Xanthine Oxidase Inhibition
Ethyl chlorogenate has been identified as a xanthine oxidase (XO) inhibitor in extracts from the fruits of Chaenomeles speciosa.[7] While a specific IC₅₀ value for the isolated ethyl chlorogenate is not provided in the available literature, the ethyl acetate and n-butanol fractions containing this compound showed strong XO inhibitory activity.[7]
Materials:
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Xanthine oxidase from bovine milk
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Xanthine (substrate)
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Potassium phosphate buffer (pH 7.5)
-
Test compound (ethyl chlorogenate)
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Allopurinol (positive control)
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96-well microplate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, the test compound solution (or control), and xanthine oxidase solution.
-
Incubate the mixture at 25°C for 15 minutes.
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Initiate the reaction by adding the xanthine substrate solution.
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Measure the absorbance at 295 nm at regular intervals to determine the rate of uric acid formation.
-
Calculate the percentage of XO inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the XO activity by 50%.
Melanin Synthesis Inhibition
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Test compound (ethyl chlorogenate)
-
Kojic acid or arbutin (positive control)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound or positive control in the presence of α-MSH for 48-72 hours.
-
Wash the cells with PBS and lyse them with the NaOH/DMSO solution to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of each well.
-
Calculate the percentage of melanin inhibition compared to the α-MSH-treated control group and determine the IC₅₀ value.
Antiviral and Hepatoprotective Activities
While ethyl chlorogenate has been mentioned in the context of antiviral and hepatoprotective activities, the available quantitative data primarily pertains to its parent compound, chlorogenic acid.[9] For instance, chlorogenic acid has shown inhibitory effects against various viruses, including influenza A virus (H1N1 and H3N2), with IC₅₀ values in the micromolar range.[10] Similarly, the hepatoprotective effects of chlorogenic acid have been demonstrated in various in vitro and in vivo models of liver injury. Further research is needed to specifically quantify the antiviral and hepatoprotective efficacy of ethyl chlorogenate.
Signaling Pathways
The precise signaling pathways modulated by ethyl chlorogenate are not yet fully elucidated. However, based on studies of the structurally similar methyl chlorogenate and the parent compound chlorogenic acid, it is plausible that ethyl chlorogenate may influence key inflammatory and cellular stress response pathways.
Potential Involvement in NF-κB and MAPK Signaling
Studies on methyl chlorogenate have shown that it can inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[6] Chlorogenic acid has also been demonstrated to modulate both the NF-κB and mitogen-activated protein kinase (MAPK) signaling cascades. It is hypothesized that ethyl chlorogenate may exert anti-inflammatory effects through similar mechanisms.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by ethyl chlorogenate.
Caption: Hypothesized modulation of the MAPK signaling cascade by ethyl chlorogenate.
Conclusion
Ethyl chlorogenate is a phenylpropanoid with demonstrated and potential biological activities that warrant further investigation for applications in drug development and research. This guide has summarized the current knowledge regarding its chemical properties, synthesis, and bioactivities, providing detailed protocols where available. While the full extent of its pharmacological profile is still being explored, particularly in direct comparison to chlorogenic acid, the existing data suggests that ethyl chlorogenate is a promising molecule for future studies. Further research should focus on obtaining specific quantitative data (e.g., IC₅₀ values) for its various biological effects and elucidating the precise molecular mechanisms and signaling pathways involved.
References
- 1. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003164) [hmdb.ca]
- 4. suntextreviews.org [suntextreviews.org]
- 5. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol - PMC [pmc.ncbi.nlm.nih.gov]
